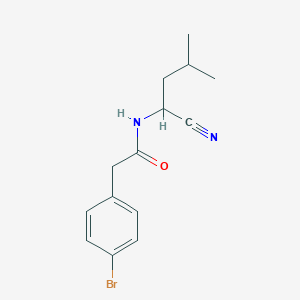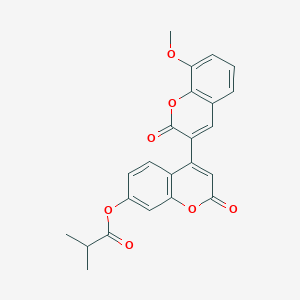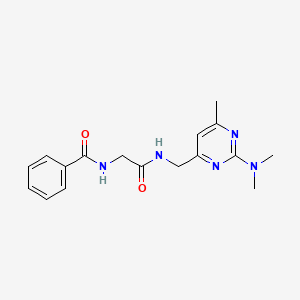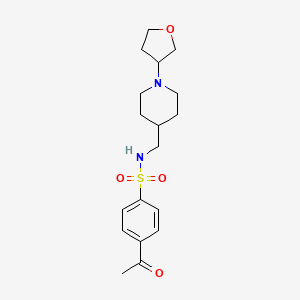
2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. It has been found to inhibit the activity of a specific protein, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
BRD4 is a protein that plays a role in the regulation of gene expression. It binds to chromatin, a complex of DNA and proteins, and regulates the expression of genes by recruiting other proteins to the chromatin. 2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide inhibits the activity of BRD4 by binding to a specific domain of the protein, preventing it from interacting with other proteins and regulating gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in various cell and animal models. It has been found to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation in models of inflammatory diseases. These effects are thought to be due to the inhibition of BRD4 activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It has also been extensively studied, with many studies demonstrating its efficacy and safety. However, there are also limitations to its use. It may not be effective in all types of cancer or inflammatory diseases, and further research is needed to determine its optimal use.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Another area of interest is its potential use in the treatment of other diseases, such as viral infections or neurological disorders. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide involves several steps, including the reaction of 4-bromoaniline with 1-cyano-3-methylbutene in the presence of a catalyst to form an intermediate. This intermediate is then reacted with acetic anhydride to produce the final product, this compound. The synthesis process has been optimized to produce high yields of pure product.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression. This inhibition has been shown to have anti-inflammatory and anti-cancer effects, making this compound a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c1-10(2)7-13(9-16)17-14(18)8-11-3-5-12(15)6-4-11/h3-6,10,13H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNPOQBEWHJSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobutanoate](/img/structure/B2875926.png)
![2-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2875927.png)
![4-allyl-N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2875929.png)

![2-((3-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875931.png)
![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2875933.png)

![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2875936.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2875938.png)



![3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2875944.png)
